molecular formula C10H12BrNO4S B562437 2-Bromo-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone-methyl-d3 CAS No. 1184998-47-7

2-Bromo-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone-methyl-d3

Cat. No.: B562437
CAS No.: 1184998-47-7
M. Wt: 325.191
InChI Key: SQGAPXNJRUUJFQ-FIBGUPNXSA-N
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Description

2-Bromo-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone-methyl-d3 is a chemical compound with the molecular formula C10H12BrNO4S. It is a derivative of phenethylamine and is primarily used in proteomics research . This compound is known for its unique structure, which includes a bromine atom, a methoxy group, and a sulfonamide group attached to a phenyl ring.

Preparation Methods

The synthesis of 2-Bromo-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone-methyl-d3 involves several steps. One common synthetic route includes the bromination of 1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone using bromine or a bromine-containing reagent under controlled conditions. The reaction typically occurs in a solvent such as dichloromethane at low temperatures to ensure selectivity and yield. Industrial production methods may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and consistency.

Chemical Reactions Analysis

2-Bromo-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone-methyl-d3 undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone-methyl-d3 has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone-methyl-d3 involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in its reactivity and binding affinity. The compound can inhibit or modulate the activity of certain enzymes or proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

2-Bromo-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone-methyl-d3 can be compared with other similar compounds, such as:

The uniqueness of 2-Bromo-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone-methyl-d3 lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-(2-bromo-3,3,3-trideuteriopropanoyl)-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO4S/c1-6(11)10(13)7-3-4-8(16-2)9(5-7)17(12,14)15/h3-6H,1-2H3,(H2,12,14,15)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGAPXNJRUUJFQ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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